5-Butyl-5-ethyl-2-phenyl-1,3-dioxane
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Overview
Description
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-phenyl-1,3-dioxane typically involves the acetalization of carbonyl compounds with diols. A common method includes the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction is often carried out under reflux conditions with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxanes, including this compound, can be scaled up using similar synthetic routes. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and the employment of in situ acetal exchange processes with ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) are common . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine (Py), and peracids like m-chloroperbenzoic acid (MCPBA).
Reduction: LiAlH4, NaBH4, hydrogenation with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like triethylamine (NEt3) or pyridine (Py).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane has various applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Butyl-5-ethyl-2-phenyl-1,3-dioxane involves its ability to form stable cyclic structures. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable acetal or ketal structures .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A five-membered ring with two adjacent oxygen atoms, used as a solvent and in the synthesis of polyacetals.
5-Ethyl-1,3-dioxane-5-methanol: A derivative with a hydroxymethyl group, used in various chemical syntheses.
Uniqueness
These substituents enhance its stability and reactivity, making it suitable for specific synthetic and industrial applications .
Properties
CAS No. |
727-14-0 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
5-butyl-5-ethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C16H24O2/c1-3-5-11-16(4-2)12-17-15(18-13-16)14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3 |
InChI Key |
VCDFNUIIOYASPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(COC(OC1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
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